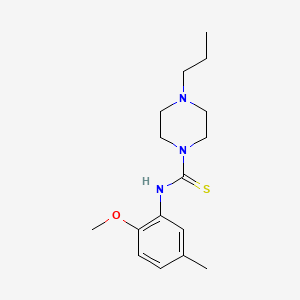
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been studied extensively in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including as a drug target for cancer treatment. In
Mécanisme D'action
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in regulating the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting CAIX, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells. However, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is its potential as a drug target for cancer treatment. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other cancer treatments. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could also be studied for its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could be modified to improve its potency and selectivity for CAIX, which could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction yields 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide as a yellow solid with a melting point of 180-182°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its potential as a drug target for cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-8-13(6-7-14(10)21-2)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKGPFSFKIPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

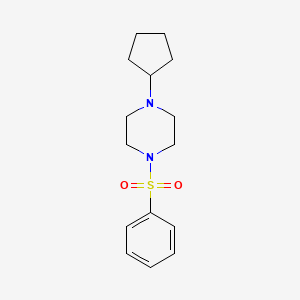
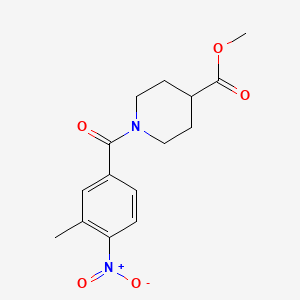


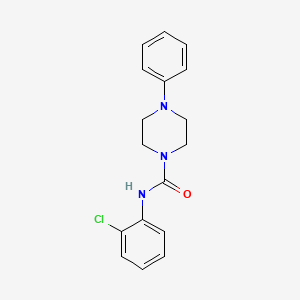
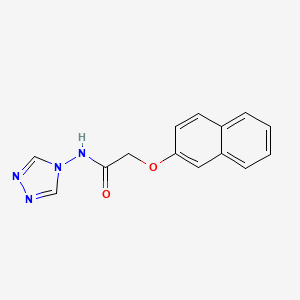
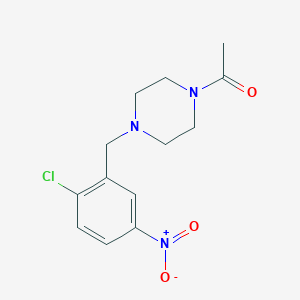



![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
